molecular formula C15H14N2O B2616293 2-(2-Pyridylcarbonyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 796053-27-5

2-(2-Pyridylcarbonyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B2616293
CAS RN: 796053-27-5
M. Wt: 238.29
InChI Key: YISJFUFBWLOETB-UHFFFAOYSA-N
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Description

“1-(2-Pyridylcarbonyl)benzotriazole” is a chemical compound with the empirical formula C12H8N4O . It is used as a reactant for the preparation of ruthenium (II) benzotriazole triphenylphosphine pyridylcarboxylato chloro complex, acyl azides via reactions with sodium azide, acylation of Grignard and heteroaryllithium reagents, and chemoselective reduction reactions .


Synthesis Analysis

The synthesis of pyridine-containing biaryls is challenging due to the instability and poor reactivity of 2-pyridyl boron reagents in Suzuki–Miyaura cross-coupling reactions . The compound “1-(2-Pyridylcarbonyl)benzotriazole” is prepared by acylation of 2-bromopyridine via the Grignard reagent .


Molecular Structure Analysis

A six-membered cycloaurated complex [AuCl2(pcp-C1,N)] [pcp = 2-(2-pyridylcarbonyl)phenyl] has been prepared by the reaction between the adduct [AuCl3(Hpcp)] (Hpcp = 2-benzoylpyridine) and AgO2CCF3 .


Chemical Reactions Analysis

2-pyridine organometallics are capricious coupling partners and 2-pyridyl boron reagents in particular are notorious for their instability and poor reactivity in Suzuki–Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Pyridinecarboxaldehyde” have been studied using experimental and theoretical methods .

Mechanism of Action

In the reaction of 2-(2-pyridylcarbonyl)benzoyl chloride, which exists in the form of 6,11-dioxo-6,11dihydrobenzo[b]quinolizinium chloride, with p-nitroaniline, 2-(4-nitrophenylimino)-6,11-dihydro-2H-benzo[b]quinolizine-6,11-dione is unexpectedly formed .

Safety and Hazards

“1-(2-Pyridylcarbonyl)benzotriazole” is harmful if swallowed. It is recommended to wash skin thoroughly after handling, do not eat, drink or smoke when using this product, and dispose of contents/container to an approved waste disposal plant .

properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl(pyridin-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c18-15(14-7-3-4-9-16-14)17-10-8-12-5-1-2-6-13(12)11-17/h1-7,9H,8,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISJFUFBWLOETB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Pyridylcarbonyl)-1,2,3,4-tetrahydroisoquinoline

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